molecular formula C15H20N2O B14736668 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole CAS No. 5721-94-8

1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole

Cat. No.: B14736668
CAS No.: 5721-94-8
M. Wt: 244.33 g/mol
InChI Key: LOCMOGLQVKYNFZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole is a chemical compound with the molecular formula C15H20N2O It is a member of the beta-carboline family, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as p-toluenesulfonic acid.

    Reaction Steps: The process may include steps like alkylation, cyclization, and reduction to form the desired product.

    Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions such as temperature, pressure, and solvent choice being optimized for each specific reaction.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antidepressant or anxiolytic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: It can influence pathways related to neurotransmission, oxidative stress, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole can be compared with other beta-carboline derivatives:

    6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: This compound is similar in structure but lacks the propyl group, leading to differences in its biological activity and applications.

    6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another related compound with similar core structure but different substituents, affecting its reactivity and use in research.

    Pinoline: A naturally occurring beta-carboline with known effects on serotonin uptake and monoamine oxidase-A activity, used as a reference compound in studies.

Properties

CAS No.

5721-94-8

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

6-methoxy-1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H20N2O/c1-3-4-14-15-11(7-8-16-14)12-9-10(18-2)5-6-13(12)17-15/h5-6,9,14,16-17H,3-4,7-8H2,1-2H3

InChI Key

LOCMOGLQVKYNFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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